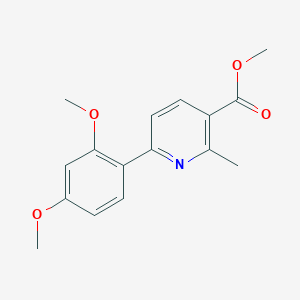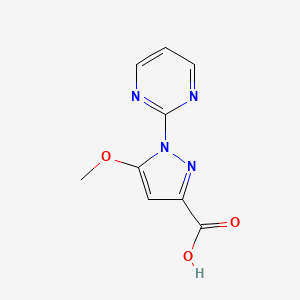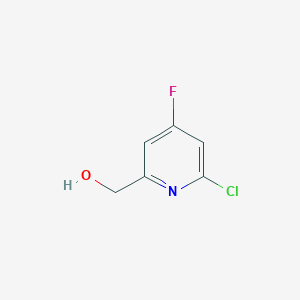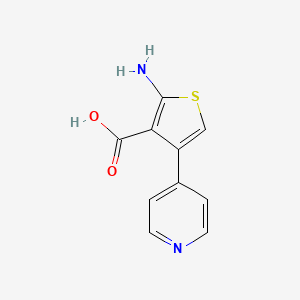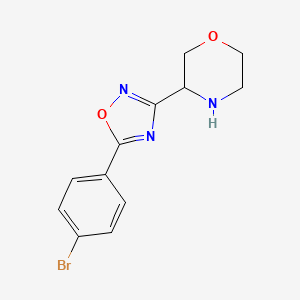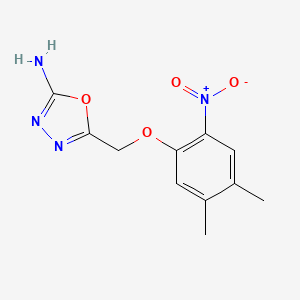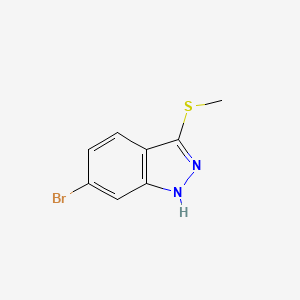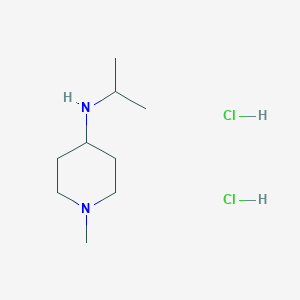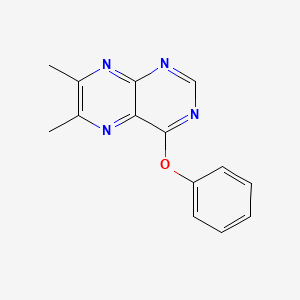
6,7-Dimethyl-4-phenoxypteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-4-phenoxypteridine is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of phenoxy and dimethyl groups in its structure makes it a unique and interesting compound for various scientific research applications.
Métodos De Preparación
The synthesis of 6,7-Dimethyl-4-phenoxypteridine involves several steps, typically starting with the preparation of the pteridine core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with phenol in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Análisis De Reacciones Químicas
6,7-Dimethyl-4-phenoxypteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-4-phenoxypteridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-4-phenoxypteridine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
6,7-Dimethyl-4-phenoxypteridine can be compared with other similar compounds, such as:
6,7-Dimethylpteridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypteridine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2,4-diaminopteridine: Contains additional amino groups, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
6,7-dimethyl-4-phenoxypteridine |
InChI |
InChI=1S/C14H12N4O/c1-9-10(2)18-13-12(17-9)14(16-8-15-13)19-11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
NIPXURQCQDYJSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC=N2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


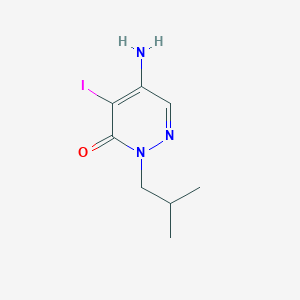

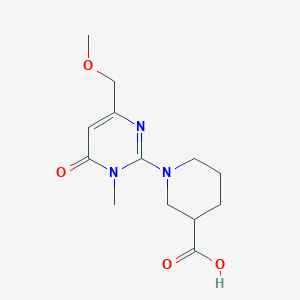
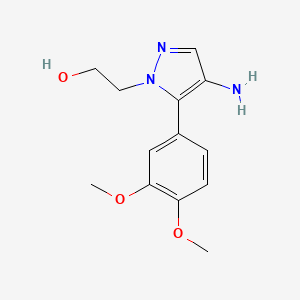
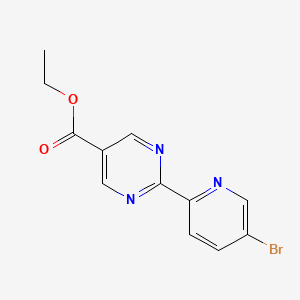
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
